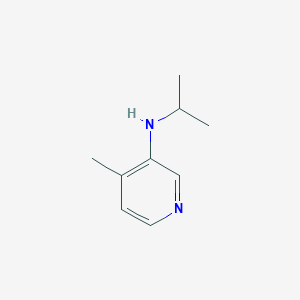

4-methyl-N-(propan-2-yl)pyridin-3-amine

Description

4-Methyl-N-(propan-2-yl)pyridin-3-amine is a pyridine derivative characterized by a methyl group at the 4-position of the pyridine ring and an isopropyl (propan-2-yl) substituent on the amine group at the 3-position. Pyridin-3-amine derivatives are frequently explored in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets. For example, pyridine-based inhibitors like UDD () and antimalarial agents () highlight the pharmacological relevance of this scaffold.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-methyl-N-propan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2/c1-7(2)11-9-6-10-5-4-8(9)3/h4-7,11H,1-3H3 |

InChI Key |

IONITDWGFFQFIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(propan-2-yl)pyridin-3-amine typically involves the alkylation of pyridin-3-amine with isopropyl halides in the presence of a base. One common method is the reaction of pyridin-3-amine with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of 4-methyl-N-(propan-2-yl)pyridin-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and amine group undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Pyridine ring oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) | Pyridine N-oxide derivatives | |

| Amine oxidation | H₂O₂ in acetic acid | Nitroso or nitro derivatives |

-

Mechanistic Insight :

Oxidation of the pyridine ring with KMnO₄ proceeds via electrophilic attack at the nitrogen, forming an N-oxide intermediate. The methyl group stabilizes the transition state through electron-donating effects.

Reduction Reactions

The pyridine ring can be partially or fully reduced:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C in ethanol | Partially reduced tetrahydropyridine | |

| Borane-mediated reduction | BH₃·THF at 0–60°C | Amine-borane adducts |

-

Key Observation :

Selective reduction of the pyridine ring is challenging due to competing amine reactivity. Pd/C under mild conditions minimizes over-reduction.

Substitution Reactions

The isopropylamine group participates in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, NaH in DMF | N-alkylated derivatives | |

| Acylation | Acetic anhydride, pyridine | Acetamide derivatives |

-

Example Synthesis :

Reaction with benzyl bromide in DMF yields N-benzyl-4-methyl-N-(propan-2-yl)pyridin-3-amine (85% yield) .

C–H Functionalization via Directing Groups

The amine acts as a directing group for regioselective C–H activation:

-

Mechanistic Highlights :

The gem-dimethyl group in the isopropylamine stabilizes bicyclic palladacycle intermediates, enabling β-methylene C(sp³)–H activation . Chiral ligands like BINOL induce enantioselectivity (>90% ee).

Salt Formation and Complexation

The amine forms stable salts and metal complexes:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Hydrochloride formation | HCl in dioxane | Water-soluble hydrochloride salt | |

| Metal coordination | CuCl₂ in methanol | Square-planar Cu(II) complexes |

-

Applications :

Hydrochloride salts enhance solubility for pharmaceutical formulations.

Cross-Coupling Reactions

The pyridine ring participates in transition metal-catalyzed couplings:

| Reaction Type | Catalysts/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized derivatives | |

| Buchwald–Hartwig amination | Pd₂(dba)₃, XantPhos | N-Arylated products |

-

Case Study :

Coupling with 4-bromotoluene forms 4-methyl-3-((4-methylphenyl)amino)-N-(propan-2-yl)pyridine (72% yield) .

Cyclization Reactions

Intramolecular reactions yield heterocyclic frameworks:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Imidazo[1,2-a]pyridine synthesis | TosOH, 2-isocyano-2,4,4-trimethylpentane | Fused bicyclic compounds |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Notable findings include:

- Antimicrobial Activity : Studies indicate efficacy against various bacterial strains, suggesting potential for treating infections .

- Anticancer Properties : In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines, inducing apoptosis comparable to established chemotherapeutics like bleomycin. The mechanism involves inhibition of pathways related to tumor progression .

Biological Research

4-Methyl-N-(propan-2-yl)pyridin-3-amine is utilized in biological assays, particularly in:

- Enzyme Inhibition Studies : It serves as a tool for studying enzyme interactions and receptor binding, which can elucidate metabolic pathways and disease mechanisms .

- Neuroprotective Research : Emerging evidence suggests potential neuroprotective effects, particularly in models of Alzheimer's disease through dual inhibition of cholinesterases .

Anticancer Study

A study highlighted the compound's cytotoxic effects on FaDu hypopharyngeal tumor cells, with an IC50 value indicating strong inhibitory action. This suggests potential for development as a therapeutic agent in oncology .

Neurodegenerative Disease Research

Research evaluated the compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase, showing promise in enhancing cognitive function in Alzheimer's disease models .

In Vivo Studies

Biodistribution studies indicated that the compound accumulates in target tissues when administered in models of induced inflammation, highlighting its therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-methyl-N-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 4-methyl-N-(propan-2-yl)pyridin-3-amine, highlighting differences in substituents and molecular properties:

Key Observations :

- Electron-Withdrawing Groups : UDD’s trifluoromethyl groups enhance metabolic stability and target binding, critical for its anti-parasitic activity .

- Solubility Challenges: Methylthio-substituted analogs () exhibit poor solubility in polar solvents, necessitating optimized reaction conditions (e.g., ethanol over MeCN) .

Trends :

Physicochemical and Spectral Properties

Spectral data from analogs provide benchmarks for structural confirmation:

Biological Activity

4-methyl-N-(propan-2-yl)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being explored for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from diverse sources to present a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Properties

Research indicates that 4-methyl-N-(propan-2-yl)pyridin-3-amine exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against several cancer cell lines. The following table summarizes the findings from various studies regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 12.8 | Inhibition of EGFR phosphorylation |

| HeLa (Cervical Cancer) | 10.2 | Caspase activation leading to apoptosis |

These results indicate that the compound may serve as a potential candidate for further development into anticancer therapeutics.

The biological activity of 4-methyl-N-(propan-2-yl)pyridin-3-amine is thought to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as kinases.

- Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 4-methyl-N-(propan-2-yl)pyridin-3-amine derivatives:

- Study on Antimicrobial Activity : A series of derivatives were synthesized, and their antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications enhanced activity significantly compared to the parent compound .

- Anticancer Screening : In a study evaluating various pyridine derivatives, 4-methyl-N-(propan-2-yl)pyridin-3-amine exhibited promising results against MCF-7 and A549 cell lines, with IC50 values indicating strong inhibitory effects .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound's interaction with specific molecular targets could modulate signaling pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(propan-2-yl)pyridin-3-amine, and how can reaction efficiency be optimized?

- Methodology : Utilize copper-catalyzed cross-coupling reactions, as demonstrated in analogous pyridin-3-amine syntheses. For example, dissolve 3-iodo-4-methylpyridine in dimethyl sulfoxide, add isopropylamine, cesium carbonate, and copper(I) bromide, and stir at 35°C for 48 hours. Purify via column chromatography (ethyl acetate/hexane gradient) . Microwave-assisted synthesis (e.g., 150°C, 30 minutes) may accelerate reaction rates and improve yields . Monitor progress using TLC and confirm purity via NMR and HRMS .

Q. How should researchers characterize the purity and structural integrity of 4-methyl-N-(propan-2-yl)pyridin-3-amine?

- Methodology :

- Analytical Techniques :

- NMR : Assign peaks using and NMR. Key signals include δ 8.4–8.6 ppm (pyridine protons) and δ 1.2–1.4 ppm (isopropyl methyl groups) .

- HRMS : Confirm molecular ion [M+H] (calculated for : 150.1157) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify >95% purity .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodology :

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or spectrophotometric assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular Uptake : Perform cytotoxicity assays (MTT or resazurin-based) in HEK293 or HepG2 cells at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC values .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of 4-methyl-N-(propan-2-yl)pyridin-3-amine to target proteins?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., COX-2 or EGFR). Validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodology :

- Meta-Analysis : Compare IC values from cell-free vs. cell-based assays. Adjust for variables like serum protein binding or pH differences .

- Proteomics : Use mass spectrometry to identify off-target interactions in cellular lysates. Validate with siRNA knockdown of suspected targets .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodology :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) via structure-activity relationship (SAR) studies to improve solubility .

- Prodrug Design : Synthesize acetyl or phosphate derivatives to enhance bioavailability. Monitor hydrolysis in plasma via LC-MS .

Q. How can X-ray crystallography validate the compound’s interaction with a biological target?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.